

Development of Long-Acting Injectable Formulations of Lenacapavir: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lenacapavir*

Cat. No.: *B1654289*

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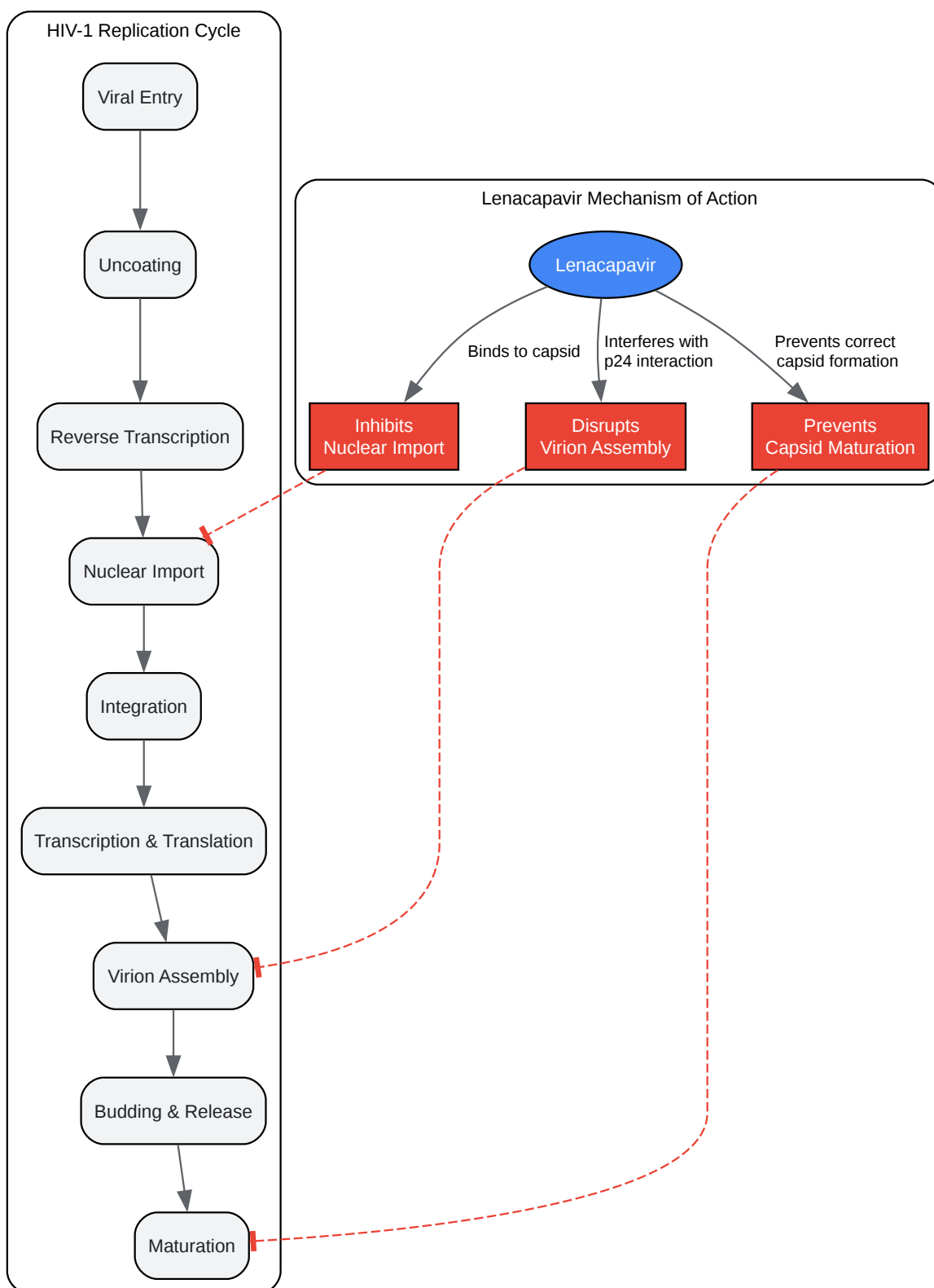
For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir is a first-in-class, potent, long-acting HIV-1 capsid inhibitor.[1][2][3] Its unique mechanism of action, which disrupts multiple stages of the viral lifecycle, and its long half-life make it an ideal candidate for development as a long-acting injectable (LAI) formulation for the treatment and prevention of HIV-1 infection.[2][4][5][6] This document provides detailed application notes and protocols relevant to the development of LAI formulations of **lenacapavir**, focusing on the commercially available twice-yearly subcutaneous injection and investigational formulations.

Mechanism of Action

Lenacapavir targets the HIV-1 capsid protein (p24), interfering with several critical steps in the viral replication process.[1][3][4] By binding to the interface between capsid protein subunits, **lenacapavir** disrupts capsid assembly, leading to malformed capsids.[7] It also prevents the nuclear transport of the pre-integration complex and interferes with the assembly and release of new virions.[3][4] This multi-stage inhibition contributes to its high potency and a high barrier to resistance.[2]



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Figure 1: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.

Formulations Overview

Two primary long-acting injectable formulations of **lenacapavir** have been developed: a subcutaneous (SC) injection for twice-yearly administration and an investigational intramuscular (IM) injection for potential once-yearly administration.

Subcutaneous Formulation (Twice-Yearly)

The commercially available formulation (Sunlenca®, Yeztugo®) is a sterile solution for subcutaneous administration.^[8]

Table 1: Composition of **Lenacapavir** Subcutaneous Injection

Component	Concentration	Purpose
Lenacapavir sodium	309 mg/mL (of lenacapavir)	Active Ingredient
Polyethylene Glycol (PEG) 300	q.s.	Vehicle/Solvent
Water for Injection	q.s.	Vehicle/Solvent

Source:^[9]

Investigational Intramuscular Formulation (Once-Yearly)

A once-yearly intramuscular formulation is currently under investigation to further reduce dosing frequency and improve patient convenience.^{[10][11]} Phase 1 clinical trial data has been reported for two formulations containing different concentrations of ethanol.^[10]

Table 2: Composition of Investigational **Lenacapavir** Intramuscular Injections

Component	Formulation 1	Formulation 2	Purpose
Lenacapavir	5000 mg	5000 mg	Active Ingredient
Ethanol	5% w/w	10% w/w	Viscosity reducer
Excipients	q.s.	q.s.	Vehicle/Solvent

Source:[10][12]

Pharmacokinetic Profiles

The long-acting nature of these formulations is evident in their pharmacokinetic profiles, characterized by a slow absorption rate from the injection site, leading to sustained therapeutic concentrations over a prolonged period.

Table 3: Pharmacokinetic Parameters of **Lenacapavir** Long-Acting Injectable Formulations

Parameter	Subcutaneous (Twice-Yearly, 927 mg)	Intramuscular (Once-Yearly, 5000 mg, Formulation 1)	Intramuscular (Once-Yearly, 5000 mg, Formulation 2)
Time to Maximum Concentration (Tmax)	~85 days	~12 weeks	~10 weeks
Maximum Concentration (Cmax)	67.3 ng/mL (median)	247.0 ng/mL (median)	336.0 ng/mL (median)
Trough Concentration (C _{trough})	23.4 ng/mL (median at Week 26)	57.0 ng/mL (median at Week 52)	65.5 ng/mL (median at Week 52)
Apparent Half-life (t _{1/2})	8-12 weeks	Not reported	Not reported

Sources:[10][12][13][14][15]

Experimental Protocols

The following are generalized protocols for the preparation and characterization of long-acting injectable **lenacapavir** formulations, based on publicly available information and standard pharmaceutical practices.

Protocol 1: Preparation of a Lenacapavir Subcutaneous Injection (Illustrative Example)

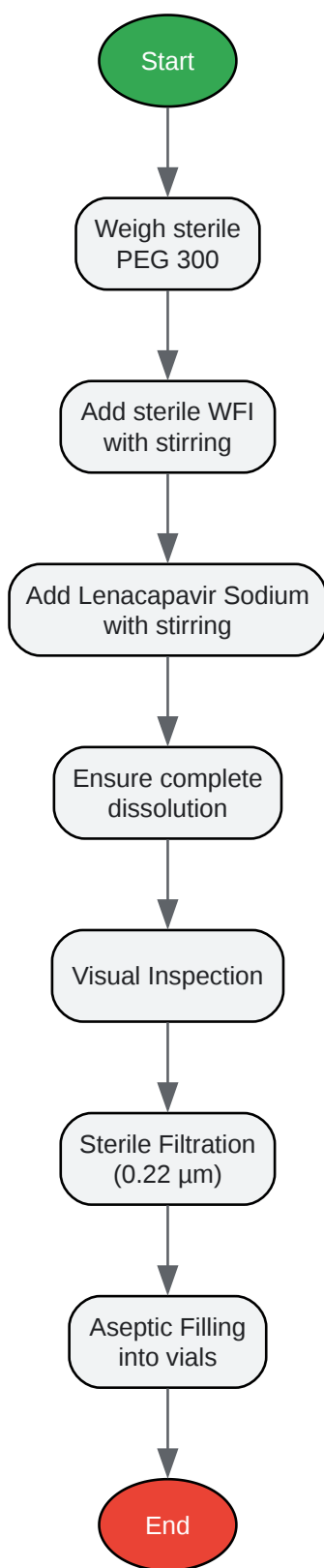
This protocol describes a lab-scale preparation of a solution-based long-acting injectable formulation similar to the commercial product.

Materials:

- **Lenacapavir** sodium
- Polyethylene Glycol (PEG) 300, sterile
- Water for Injection (WFI), sterile
- Sterile vials and stoppers
- Aseptic processing environment (e.g., laminar flow hood)
- Magnetic stirrer and stir bars
- Sterile filters (0.22 µm)

Procedure:

- In an aseptic environment, weigh the required amount of PEG 300 into a sterile vessel.
- Slowly add the required amount of WFI to the PEG 300 while stirring continuously to form a homogenous vehicle.
- Gradually add the accurately weighed **lenacapavir** sodium to the vehicle with continuous stirring until completely dissolved.
- Visually inspect the solution for any particulate matter.
- Sterile filter the final solution through a 0.22 µm filter into a sterile receiving vessel.
- Aseptically fill the solution into sterile vials and apply sterile stoppers.



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Figure 2: Workflow for the preparation of a **lenacapavir** subcutaneous injection.

Protocol 2: In Vitro Release Testing of a Long-Acting Injectable Formulation

This protocol outlines a general method for assessing the in vitro release profile of a long-acting injectable formulation. The specific conditions would need to be optimized for each formulation.

Apparatus:

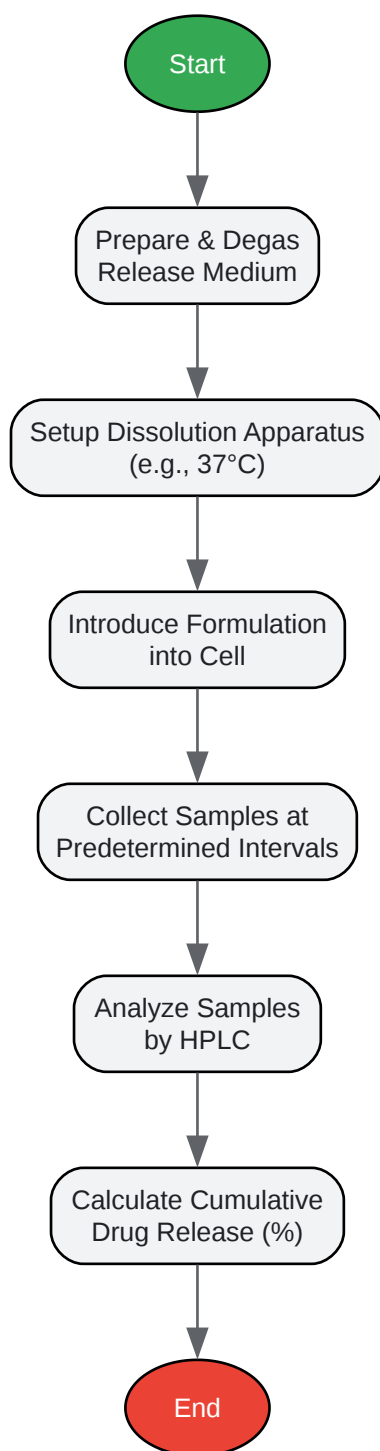
- USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 2 (Paddle) with enhancer cells.
- HPLC system with a suitable column (e.g., C18) and detector.

Reagents:

- Release medium: A buffered solution with a surfactant (e.g., polysorbate 80) to ensure sink conditions. The pH should be physiologically relevant (e.g., pH 7.4).
- **Lenacapavir** reference standard.

Procedure:

- Prepare the release medium and degas it.
- Set up the dissolution apparatus at the desired temperature (e.g., 37°C) and flow rate (for Apparatus 4) or paddle speed (for Apparatus 2).
- Accurately introduce a known amount of the **lenacapavir** injectable formulation into the dissolution cell.
- At predetermined time points, collect samples of the release medium.
- Analyze the samples for **lenacapavir** concentration using a validated HPLC method.
- Calculate the cumulative percentage of drug released over time.



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Figure 3: General workflow for in vitro release testing of a long-acting injectable.

Protocol 3: HPLC-Based Quantification of Lenacapavir in a Formulation

This protocol provides a general method for the quantification of **lenacapavir** in a pharmaceutical formulation using reverse-phase HPLC.

Instrumentation:

- HPLC system with a UV or PDA detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m).

Mobile Phase:

- A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.

Procedure:

- **Standard Preparation:** Prepare a stock solution of **lenacapavir** reference standard in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Accurately dilute the **lenacapavir** formulation with the mobile phase or a suitable diluent to fall within the concentration range of the calibration curve.
- **Chromatographic Conditions:**
 - Set the column temperature (e.g., 30°C).
 - Set the flow rate (e.g., 1.0 mL/min).
 - Set the injection volume (e.g., 10 μ L).
 - Set the detection wavelength (e.g., 269 nm).
- **Analysis:** Inject the standard solutions and the sample solution into the HPLC system.
- **Quantification:** Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of **lenacapavir** in the sample by interpolating its peak area from the calibration curve.

Administration and Dosing

The administration of long-acting **lenacapavir** requires an initial loading phase to rapidly achieve therapeutic concentrations, followed by maintenance doses.

Table 4: Dosing Regimen for **Lenacapavir** Subcutaneous Injection (for HIV Treatment)

Phase	Day 1	Day 2	Day 8	Day 15	Maintenance
Option 1	600 mg oral (2 x 300 mg tablets) + 927 mg SC injection (2 x 1.5 mL)	600 mg oral (2 x 300 mg tablets)	-	-	927 mg SC injection every 6 months (26 weeks) \pm 2 weeks from the last injection.
Option 2	600 mg oral (2 x 300 mg tablets)	600 mg oral (2 x 300 mg tablets)	300 mg oral	927 mg SC injection (2 x 1.5 mL)	927 mg SC injection every 6 months (26 weeks) \pm 2 weeks from the last injection.

Sources:[[14](#)]

Administration of Subcutaneous Injection:

- Administered by a healthcare professional into the abdomen.[[6](#)]
- Two 1.5 mL injections are given consecutively.
- Injection site reactions, such as pain, swelling, and nodules, are common side effects.[[7](#)]

Stability and Storage

Proper storage is crucial to maintain the integrity of the formulation.

- Vials: Store at room temperature (20°C to 25°C; 68°F to 77°F).[4]
- Protection from Light: Keep vials in the original carton until use.[4]
- After Drawing into Syringe: Administer as soon as possible, and discard if not used within 4 hours.[4]

Conclusion

The development of long-acting injectable formulations of **lenacapavir** represents a significant advancement in HIV therapy, offering the potential for improved adherence and convenience. The subcutaneous formulation provides sustained drug exposure for six months, and an investigational once-yearly intramuscular formulation may further enhance these benefits. The protocols and data presented here provide a foundational understanding for researchers and drug development professionals working on long-acting injectable technologies. Further research and development in this area are crucial for optimizing patient care and continuing the progress toward ending the HIV epidemic.

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